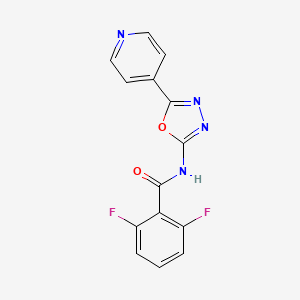
4-Acetylthiomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylthiomorpholine-3-carboxamide is a versatile chemical compound with a unique structure that includes a thiomorpholine ring substituted with an acetyl group and a carboxamide group.
Mécanisme D'action
Target of Action
It’s known that carboxamide derivatives have been studied extensively for their inhibitory properties against various enzymes and proteins . The presence of a carboxamide moiety in these derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of 4-Acetylthiomorpholine-3-carboxamide is likely related to its interaction with its targets. The carboxamide moiety in the compound can form hydrogen bonds with its target enzymes or proteins, which can inhibit their activity . This interaction can result in changes to the function of these targets, potentially altering biochemical processes within the cell.
Biochemical Pathways
It’s known that carboxamide derivatives can interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylthiomorpholine-3-carboxamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditionsThe reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetylthiomorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
4-Acetylthiomorpholine-3-carboxamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in polymer modification and material science for creating advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Thiazolidine derivatives: These compounds share a similar sulfur-containing ring structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Thiazole derivatives: Thiazoles have a five-membered ring with sulfur and nitrogen atoms and are known for their medicinal properties.
Thiadiazole derivatives: These compounds are used in various therapeutic applications, including as anticancer agents.
Uniqueness: 4-Acetylthiomorpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-acetylthiomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGUICQKCOGDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2745145.png)


![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2745150.png)
![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)

![(2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2745155.png)

![Dibenzo[b,d]furan-2-ylmethanamine](/img/structure/B2745158.png)
![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B2745162.png)
![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)

